Cas no 702669-86-1 (1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid)

1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(piperidine-1-sulfonyl)piperidine-4-carboxylic acid
- 1-piperidin-1-ylsulfonylpiperidine-4-carboxylic acid
- NE50563
- Z928411146
- 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid
-
- Inchi: 1S/C11H20N2O4S/c14-11(15)10-4-8-13(9-5-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15)
- InChI Key: HMIZAXYMXIAEKS-UHFFFAOYSA-N
- SMILES: S(N1CCCCC1)(N1CCC(C(=O)O)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 390
- XLogP3: 0.3
- Topological Polar Surface Area: 86.3
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 131-133 °C
- Boiling Point: 474.1±34.0 °C at 760 mmHg
- Flash Point: 240.5±25.7 °C
- Vapor Pressure: 0.0±2.5 mmHg at 25°C
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331681-500mg |
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 500mg |
¥8640.00 | 2024-05-03 | |
TRC | B451010-100mg |
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic Acid |
702669-86-1 | 100mg |
$ 250.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331681-100mg |
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 100mg |
¥3636.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331681-2.5g |
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 2.5g |
¥21636.00 | 2024-05-03 | |
Enamine | EN300-76660-5.0g |
1-(piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
1PlusChem | 1P01AIK8-100mg |
1-(piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 100mg |
$303.00 | 2024-04-21 | |
Aaron | AR01AISK-250mg |
1-(piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 250mg |
$423.00 | 2025-02-10 | |
Aaron | AR01AISK-1g |
1-(piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 1g |
$870.00 | 2025-02-10 | |
1PlusChem | 1P01AIK8-500mg |
1-(piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 500mg |
$656.00 | 2024-04-21 | |
Aaron | AR01AISK-500mg |
1-(piperidine-1-sulfonyl)piperidine-4-carboxylic acid |
702669-86-1 | 95% | 500mg |
$685.00 | 2025-02-10 |
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid Related Literature
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid
Introduction to 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid (CAS No: 702669-86-1)
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 702669-86-1, is a significant compound in the realm of medicinal chemistry and pharmacology. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a piperidine ring sulfonated at the 1-position and carboxylated at the 4-position, making it a versatile scaffold for designing novel therapeutic agents.
The molecular structure of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid contributes to its pharmacological relevance. The presence of both sulfonamide and carboxylic acid functional groups enhances its ability to interact with biological targets, such as enzymes and receptors. This dual functionality has been exploited in the synthesis of inhibitors and modulators for various diseases, including neurological disorders and metabolic conditions. The compound's solubility profile and stability under physiological conditions further enhance its suitability for pharmaceutical applications.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid has emerged as a promising candidate in this area due to its ability to disrupt PPIs through its sulfonamide moiety. Studies have demonstrated that sulfonamides can act as scaffolds for designing molecules that interfere with key binding interactions, thereby modulating disease-related pathways.
One of the most compelling aspects of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is its potential in the treatment of neurological disorders. Piperidine derivatives are well-known for their neuropharmacological activity, and modifications at the 1- and 4-positions of the piperidine ring can fine-tune their biological activity. Research has shown that this compound exhibits inhibitory effects on enzymes involved in neurotransmitter metabolism, suggesting its utility in managing conditions such as depression, anxiety, and cognitive disorders. The sulfonamide group further enhances its interaction with neural targets, making it a valuable tool for drug discovery.
The synthesis of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group at the 1-position is typically achieved through sulfonylation reactions, while the carboxylation at the 4-position can be accomplished using carboxylation techniques such as Grignard reactions or oxidative methods. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards.
Recent advancements in computational chemistry have further accelerated the development of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid derivatives. Molecular modeling techniques have been used to predict binding affinities and optimize lead compounds for drug development. These computational tools have enabled researchers to design analogs with enhanced potency and reduced side effects, thereby improving therapeutic outcomes.
The pharmacokinetic properties of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid are also critical factors in its potential application as a drug candidate. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its bioavailability and duration of action. The compound's favorable pharmacokinetic properties make it an attractive candidate for further development into a therapeutic agent.
Moreover, 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid has shown promise in preclinical studies as an anti-inflammatory agent. Inflammatory processes are central to many chronic diseases, including autoimmune disorders and cardiovascular conditions. The sulfonamide group interacts with inflammatory pathways by modulating key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing inflammation and associated symptoms.
The versatility of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid extends beyond its applications in neurological and anti-inflammatory therapies. Researchers are exploring its potential in other areas, such as antiviral and anticancer treatments. The compound's ability to disrupt protein-protein interactions makes it a valuable scaffold for designing molecules that target viral enzymes or cancer-related pathways.
In conclusion, 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid (CAS No: 702669-86-1) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features, coupled with its favorable pharmacological properties, make it an attractive candidate for drug development across multiple therapeutic areas. Continued research into this compound is expected to yield novel therapeutic agents that address unmet medical needs.
702669-86-1 (1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid) Related Products
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)



